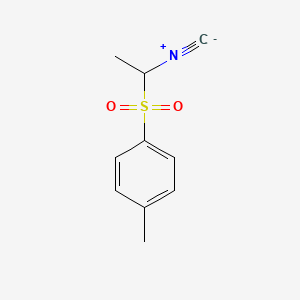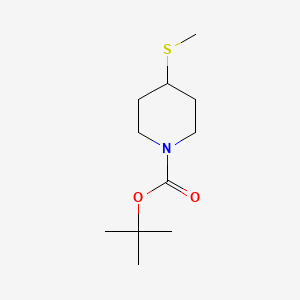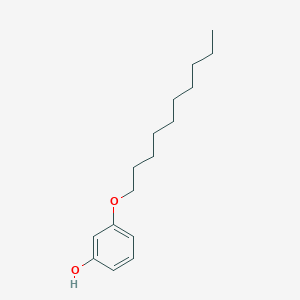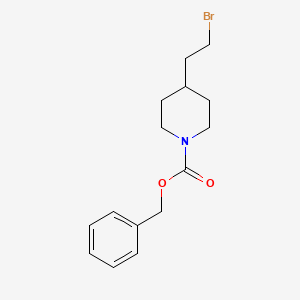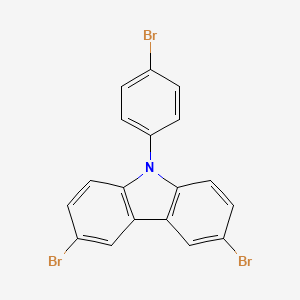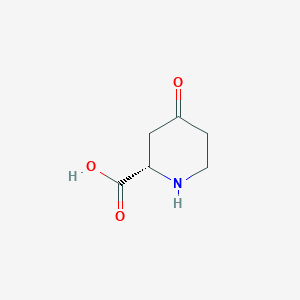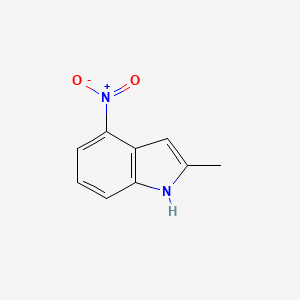
2-Methyl-4-nitroindole
Descripción general
Descripción
2-Methyl-4-nitroindole is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3 . This indicates the presence of a methyl group at the 2nd position and a nitro group at the 4th position on the indole ring.Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 176.17 and a density of 1.355±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Chemical Synthesis : Lavrenov et al. (2002) demonstrated the synthesis of methyl 5- and 6-nitroindole-2-carboxylates, highlighting the versatility of nitroindoles in organic synthesis and potential applications in materials science and drug development (Lavrenov et al., 2002).
- Radical Addition Reactions : Androsov et al. (2008) explored the Mn(III)-based radical addition reactions of 2-nitroindole, showcasing the reactivity of nitroindoles with activated CH compounds and their utility in complex molecular synthesis (Androsov et al., 2008).
Bioorganic and Medicinal Chemistry
- Oligonucleotides Modification : Timofeev et al. (2008) synthesized oligonucleotides containing 2-methyl-4-nitroindole, investigating their stability and discriminating potential toward nucleic bases, which could have implications in genetic research and therapeutic development (Timofeev et al., 2008).
Advanced Materials and Applications
- Photocleavage of Nitroindoles : Papageorgiou and Corrie (2000) studied the photocleavage of 1-acyl-7-nitroindolines, indicating the role of nitroindole derivatives in developing photolabile precursors for controlled release systems, which might be applied in drug delivery and materials science (Papageorgiou & Corrie, 2000).
Mechanistic and Theoretical Studies
- Electrophilic Characterization : Rkein et al. (2021) evaluated the electrophilicity of 3-nitroindoles, uncovering their potential in organic reactions such as the reagentless (4+2) cycloaddition. This insight into the reactivity of nitroindoles could pave the way for novel synthetic routes in organic chemistry (Rkein et al., 2021).
Safety and Hazards
2-Methyl-4-nitroindole is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indole derivatives, in general, have been found to interact with a variety of cellular targets, including receptors, enzymes, and proteins . These interactions can lead to a range of biological effects, depending on the specific structure of the indole derivative and the nature of the target.
Mode of Action
Indole compounds are known to interact with their targets in various ways, such as binding to receptors or inhibiting enzymes . This interaction can lead to changes in cellular processes, potentially resulting in therapeutic effects. More research is needed to determine the specific mode of action of 2-Methyl-4-nitroindole.
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biochemical pathways, including those involved in cell growth, cellular signaling, cell division, and cellular metabolism . The exact pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
Indole derivatives have been shown to have a range of effects at the molecular and cellular level, including inducing apoptosis, inhibiting cell proliferation, and modulating immune responses . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . More research is needed to understand how these and other environmental factors influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-nitroindole plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive intermediates that may further interact with cellular components . Additionally, this compound can bind to DNA, potentially affecting gene expression and cellular function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been reported to induce oxidative stress in cells, which can result in the activation of stress response pathways . This compound can also modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell proliferation, apoptosis, and other critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds . Additionally, this compound can interact with DNA, leading to changes in gene expression through the modulation of transcription factor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has been associated with sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic reactions can influence the overall metabolic flux and alter the levels of specific metabolites within the cell . The interaction with cofactors such as NADPH is also crucial for the metabolism of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by its interaction with plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to specific cellular compartments through post-translational modifications or the presence of targeting signals . For example, this compound has been observed to localize within the nucleus, where it can interact with DNA and transcription factors . The subcellular localization of this compound is critical for its role in modulating gene expression and cellular function .
Propiedades
IUPAC Name |
2-methyl-4-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-7-8(10-6)3-2-4-9(7)11(12)13/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCISKOUSZIJNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454970 | |
| Record name | 2-Methyl-4-nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-10-4 | |
| Record name | 2-Methyl-4-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)
